

# Application Notes and Protocols for FAUC 3019 (Pamrevlumab) in a Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

FAUC 3019, also known as Pamrevlumab, is a first-in-class, fully human monoclonal antibody that targets Connective Tissue Growth Factor (CTGF).[1][2][3][4] CTGF is a matricellular protein that plays a pivotal role in the regulation of various cellular processes, including cell adhesion, migration, proliferation, and differentiation.[2] In pathological conditions, particularly in fibrotic diseases and certain cancers, CTGF is often overexpressed, leading to excessive connective tissue formation and disease progression.[2][3] FAUC 3019 exerts its therapeutic effect by binding to CTGF and inhibiting its activity, thereby disrupting the pathological processes it mediates.[1][2][3] Preclinical studies in various mouse models have demonstrated the potential of FAUC 3019 in inhibiting tumor growth, metastasis, and fibrosis.[5]

These application notes provide detailed protocols for the utilization of **FAUC 3019** in a mouse model of pancreatic cancer, a common application based on preclinical research. The methodologies outlined below can be adapted for other disease models with appropriate scientific justification.

#### **Data Presentation**

## Table 1: In Vivo Dosing and Efficacy of FAUC 3019 in Mouse Models



| Mouse<br>Model                      | Cancer<br>Type/Dise<br>ase                 | FAUC<br>3019<br>Dose | Administra<br>tion Route   | Frequency                     | Observed<br>Effects                                                           | Reference |
|-------------------------------------|--------------------------------------------|----------------------|----------------------------|-------------------------------|-------------------------------------------------------------------------------|-----------|
| Orthotopic                          | Pancreatic<br>Ductal<br>Adenocarci<br>noma | 30 mg/kg             | Intraperiton<br>eal (i.p.) | Every 3<br>days               | Decreased<br>tumor<br>growth,<br>induced<br>apoptosis                         | [6]       |
| Orthotopic                          | Malignant<br>Mesothelio<br>ma              | 40 mg/kg             | Intrapleural               | Twice a<br>week               | Attenuated<br>mesothelio<br>ma growth                                         |           |
| Genetically<br>Engineere<br>d (KPC) | Pancreatic<br>Ductal<br>Adenocarci<br>noma | 30 mg/kg             | Intraperiton<br>eal (i.p.) | Every 3<br>days for 9<br>days | Decreased tumor growth, induced apoptosis (in combinatio n with Gemcitabin e) | [6]       |
| Radiation-<br>Induced               | Lung<br>Fibrosis                           | Not<br>specified     | Not<br>specified           | Not<br>specified              | Inhibited progressiv e lung remodeling , preserved lung function              | [7][8]    |
| mdx<br>mouse                        | Duchenne<br>Muscular<br>Dystrophy          | Not<br>specified     | Not<br>specified           | Not<br>specified              | Reduced<br>muscle<br>fibrosis,<br>improved<br>muscle<br>strength              | [5]       |



Table 2: Pharmacokinetic Parameters of FAUC 3019 in

Rats (as a surrogate for mice)

| Parameter                     | Value                                               | Notes                                       |  |
|-------------------------------|-----------------------------------------------------|---------------------------------------------|--|
| Pharmacokinetics              | Non-linear                                          | Indicates target-mediated drug disposition. |  |
| Target                        | Connective Tissue Growth Factor (CTGF)              |                                             |  |
| Effect on circulating CTGF    | Increased levels of the N-<br>terminal half of CTGF | Intact CTGF levels were unaffected.         |  |
| Co-administration with rhCTGF | Enhanced elimination rate of FAUC 3019              |                                             |  |

### **Signaling Pathway**





Click to download full resolution via product page

Caption: Mechanism of action of FAUC 3019 (Pamrevlumab).

### **Experimental Workflows**





Click to download full resolution via product page

Caption: Experimental workflow for a pancreatic cancer mouse model.



## **Experimental Protocols Animal Handling and Husbandry**

- Animals: Immunocompromised mice (e.g., NOD/SCID or nude mice) are recommended for xenograft models. For syngeneic models, C57BL/6 mice can be used with compatible murine pancreatic cancer cell lines (e.g., Pan02).[9]
- Acclimatization: House mice in a specific pathogen-free (SPF) facility for at least one week prior to any experimental procedures.
- Housing: Maintain mice in sterile micro-isolator cages with ad libitum access to sterile food and water.
- Ethics: All animal procedures must be performed in accordance with a protocol approved by the Institutional Animal Care and Use Committee (IACUC).

#### **Orthotopic Pancreatic Cancer Mouse Model**

- Cell Culture: Culture human or murine pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2, or Pan02) in the recommended medium until they reach 80-90% confluency.
- Cell Preparation: On the day of injection, harvest cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10<sup>7</sup> cells/mL. To enhance tumor formation and reduce leakage, cells can be suspended in Matrigel.[9][10]
- Surgical Procedure:
  - Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation).
  - Place the anesthetized mouse in a supine position on a sterile field and prepare the surgical site by disinfecting with povidone-iodine followed by 70% ethanol.[11]
  - Make a small longitudinal incision in the left upper abdominal quadrant to expose the spleen and the tail of the pancreas.[11]
  - Gently exteriorize the spleen to visualize the pancreatic tail.[11]



- Using a 30-gauge needle attached to a Hamilton syringe, inject 10-20 μL of the cell suspension directly into the pancreatic parenchyma.[12]
- Hold the needle in place for a few seconds to prevent leakage before withdrawal.[11]
- Carefully return the spleen and pancreas to the abdominal cavity.
- Close the abdominal wall and skin with sutures or surgical clips.[11]
- Post-operative Care: Administer analgesics as per the approved protocol and monitor the animals closely for signs of distress.

#### **FAUC 3019 Administration**

- Reconstitution: Reconstitute lyophilized FAUC 3019 in sterile PBS or saline to the desired concentration.[6]
- Dosage: A typical dose for preclinical mouse models is 30 mg/kg.[6]
- Intraperitoneal (i.p.) Injection Protocol:
  - Restrain the mouse securely.
  - Tilt the mouse with its head pointing downwards to allow the abdominal organs to shift cranially.[13][14]
  - Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum.
    [14][15]
  - Disinfect the injection site with an alcohol swab.[16]
  - Insert a 26-28 gauge needle at a 30-45 degree angle into the peritoneal cavity.[13][14]
  - Aspirate to ensure the needle has not entered a blood vessel or internal organ.[13][15]
  - $\circ$  Inject the **FAUC 3019** solution slowly. The maximum injection volume is typically 10 μL/g of body weight.[13]
  - Withdraw the needle and return the mouse to its cage.



#### **Monitoring Tumor Growth**

- Frequency: Monitor animals at least twice weekly once tumors are palpable or detectable.
  [17]
- · Methods:
  - Palpation: For subcutaneous or palpable orthotopic tumors.
  - Calipers: Measure the length and width of subcutaneous tumors to calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[18]
  - Bioluminescence Imaging (BLI): For tumor cells expressing luciferase, BLI provides a noninvasive method to monitor tumor growth and metastasis.[10][19]
  - High-Resolution Ultrasound: Can be used to visualize and measure orthotopic pancreatic tumors.[20]
- Humane Endpoints: Euthanize animals if the tumor size exceeds 10% of the animal's body weight, or if they show signs of significant distress, such as weight loss, lethargy, or ulceration of the tumor.[17][21]

#### **Endpoint Analysis**

- Tissue Collection: At the experimental endpoint, euthanize the mice and carefully dissect the primary tumor and any metastatic lesions. Collect other relevant organs for analysis.
- Immunohistochemistry (IHC) for Apoptosis (Caspase-3):
  - $\circ~$  Tissue Preparation: Fix tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5  $\mu m$  sections.
  - Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.[22][23]
  - Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
    [24]



- Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a suitable blocking serum.[22][23]
- Primary Antibody Incubation: Incubate sections with a primary antibody against cleaved
  Caspase-3 overnight at 4°C.[22][25]
- Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and a suitable chromogen (e.g., DAB).[24][25]
- Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.[22]
- Other Analyses: Tissues can also be processed for other analyses such as Western blotting, RT-qPCR, or other histological stains (e.g., Masson's trichrome for fibrosis).

Disclaimer: These protocols are intended as a guide. Researchers should optimize procedures for their specific experimental conditions and adhere to all institutional and national guidelines for animal welfare.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pamrevlumab Overview Creative Biolabs [creativebiolabs.net]
- 2. What is Pamrevlumab used for? [synapse.patsnap.com]
- 3. farbefirma.org [farbefirma.org]
- 4. The potential of pamrevlumab in diseases with underlying mechanisms of fibrotic processes and its prospects in ophthalmology [pharmacia.pensoft.net]
- 5. Pamrevlumab, a Fully Human Monoclonal Antibody Targeting Connective Tissue Growth Factor, for Non-Ambulatory Patients with Duchenne Muscular Dystrophy PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]

#### Methodological & Application





- 7. researchgate.net [researchgate.net]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
- 12. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 13. ltk.uzh.ch [ltk.uzh.ch]
- 14. research.vt.edu [research.vt.edu]
- 15. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. Monitoring Tumor Growth in Rodents Institutional Animal Care and Use Committee [research.wayne.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: Utilizing High Resolution Ultrasound to Monitor Tumor Onset and Growth in Genetically Engineered Pancreatic Cancer Models [jove.com]
- 21. Tumor Growth Monitoring and Endpoint Criteria in Research Animals Office of Animal Welfare [sites.uw.edu]
- 22. Cancer Histology Core [pathbio.med.upenn.edu]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 25. Caspase Protocols in Mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for FAUC 3019 (Pamrevlumab) in a Mouse Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672301#how-to-use-fauc-3019-in-a-mouse-model]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com